2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide
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Overview
Description
2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a chloroacetamide group, and a dimethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione to form the intermediate compound. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,5-dimethoxyphenyl)acetamide
- 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
What sets 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidine ring and the dimethoxyphenyl moiety enhances its potential for various applications compared to its similar counterparts .
Properties
Molecular Formula |
C16H17ClN2O5S |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20) |
InChI Key |
KGRVGVHSYXTHOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)OC |
Origin of Product |
United States |
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